5-Fluoro-2-iodo-4-methoxyphenylacetonitrile
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Overview
Description
5-Fluoro-2-iodo-4-methoxyphenylacetonitrile is an organic compound with the molecular formula C9H7FINO and a molecular weight of 291.06 g/mol . This compound is characterized by the presence of fluorine, iodine, and methoxy groups attached to a phenylacetonitrile core. It is used in various chemical and pharmaceutical research applications due to its unique reactivity and properties.
Preparation Methods
The synthesis of 5-Fluoro-2-iodo-4-methoxyphenylacetonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable phenylacetonitrile derivative.
Fluorination: Introduction of the fluorine atom is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Iodination: The iodination step involves the use of iodine or iodine monochloride (ICl) in the presence of a catalyst like copper(I) iodide (CuI).
Methoxylation: The methoxy group is introduced using methanol and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
5-Fluoro-2-iodo-4-methoxyphenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation using potassium permanganate (KMnO4) can yield carboxylic acids.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Fluoro-2-iodo-4-methoxyphenylacetonitrile is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-iodo-4-methoxyphenylacetonitrile involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms contribute to its reactivity and binding affinity with biological molecules. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects .
Comparison with Similar Compounds
5-Fluoro-2-iodo-4-methoxyphenylacetonitrile can be compared with other similar compounds, such as:
5-Fluoro-2-iodophenylacetonitrile: Lacks the methoxy group, which may affect its reactivity and binding properties.
4-Methoxyphenylacetonitrile: Lacks the fluorine and iodine atoms, resulting in different chemical and biological properties.
2-Iodo-4-methoxyphenylacetonitrile: Lacks the fluorine atom, which may influence its reactivity and applications.
The presence of fluorine, iodine, and methoxy groups in this compound makes it unique and valuable for specific research and industrial applications.
Properties
Molecular Formula |
C9H7FINO |
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Molecular Weight |
291.06 g/mol |
IUPAC Name |
2-(5-fluoro-2-iodo-4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H7FINO/c1-13-9-5-8(11)6(2-3-12)4-7(9)10/h4-5H,2H2,1H3 |
InChI Key |
CWNAKAFYNFWRJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)I)CC#N)F |
Origin of Product |
United States |
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